molecular formula C12H8BrN B174545 1-bromo-9H-carbazole CAS No. 16807-11-7

1-bromo-9H-carbazole

Cat. No.: B174545
CAS No.: 16807-11-7
M. Wt: 246.1 g/mol
InChI Key: VCDOOGZTWDOHEB-UHFFFAOYSA-N
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Description

1-Bromo-9H-carbazole is a bromide-substituted derivative of carbazole . The carbazole ring system is essentially planar . It is a photoelectric material intermediate and can be used to synthesize OLED materials .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular weight of this compound is 246.11 . The InChI code is 1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H .


Chemical Reactions Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Spectroscopy

1-bromo-9H-carbazole has been utilized in the synthesis of various bromocarbazole derivatives. These compounds have been analyzed for their spectroscopic properties, providing insights into their electronic structure and photophysical behavior. For instance, the study of bromocarbazoles' UV-absorption and fluorescence and phosphorescence emission spectra has been a significant area of research (Ponce et al., 2006).

Crystal Structure and Luminescence

This compound derivatives have been synthesized and characterized for their crystal structures and luminescence properties. These studies provide crucial data on the molecular arrangements and interactions, which are essential for understanding their potential applications in materials science and photonic devices (Tang et al., 2021).

Carbazole Synthesis via Arylation

The synthesis of carbazoles, including this compound, often involves intramolecular arylation processes. These synthetic methods are critical for producing a variety of carbazole derivatives, which are key intermediates in numerous pharmaceutical and material science applications (Budén et al., 2009).

Biological Evaluation

Studies have also focused on the biological evaluation of this compound derivatives. For example, their cytotoxic effects on cancer cell lines have been investigated, highlighting the potential of these compounds in the development of new therapeutic agents (Saturnino et al., 2015).

Biotransformation and Oxidation

Biotransformation studies involving this compound have provided insights into the metabolic pathways of this compound and its derivatives. These studies are crucial for understanding the environmental fate and pharmacological applications of carbazoles (Waldau et al., 2009).

Molecular Docking and Toxicity Prediction

Molecular docking techniques have been employed to predict the toxicity of this compound derivatives, particularly in the context of their interaction with human receptors. Such studies are vital for assessing the potential health risks associated with exposure to these compounds (Armas & Apodaca, 2022).

Medicinal Chemistry Applications

The carbazole scaffold, including this compound, has been extensively studied for its wide range of biological activities. Modifications of this scaffold have led to compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, demonstrating its significance in medicinal chemistry (Tsutsumi et al., 2016).

Safety and Hazards

The safety information for 1-Bromo-9H-carbazole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability, excellent charge transport ability, etc . They have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .

Biochemical Analysis

Biochemical Properties

1-Bromo-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, it can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. These cellular effects underscore the compound’s potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions provide insights into the compound’s mode of action.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, resulting in the formation of degradation products. These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDOOGZTWDOHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16807-11-7
Record name 1-Bromo-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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